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Compound of Interest

Compound Name: 2-Methylpropane-1,2-diol

Cat. No.: B142230 Get Quote

Introduction

2-Methylpropane-1,2-diol (isobutylene glycol) is a diol with a variety of applications, including

as a solvent, in the production of polymers, and as a precursor in the synthesis of various

organic compounds. Its chemical structure, containing both a primary and a tertiary alcohol, as

well as two methyl groups on a quaternary carbon, gives rise to a distinct spectroscopic

signature. This technical guide provides an in-depth analysis of 2-Methylpropane-1,2-diol
using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The information presented is intended for researchers, scientists, and

professionals in drug development and related fields to aid in the identification,

characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Methylpropane-1,2-diol, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methylpropane-1,2-diol is predicted to show four distinct signals,

corresponding to the four unique proton environments in the molecule. The chemical shifts are

influenced by the electronegativity of the adjacent oxygen atoms.
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Table 1: Predicted ¹H NMR Spectral Data for 2-Methylpropane-1,2-diol

Signal
Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment

a ~1.15 Singlet 6H -C(CH₃)₂

b ~2.5 (variable) Singlet (broad) 1H C(OH)

c ~3.34 Singlet 2H -CH₂OH

d ~3.5 (variable) Singlet (broad) 1H CH₂(OH)

Note: The chemical shifts of hydroxyl protons (b and d) are variable and depend on factors

such as solvent, concentration, and temperature. They may also exchange with D₂O.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-Methylpropane-1,2-diol is expected to display

three signals, corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methylpropane-1,2-diol

Signal
Chemical Shift (δ, ppm)
(Predicted)

Assignment

1 ~25 -C(CH₃)₂

2 ~70 -CH₂OH

3 ~73 -C(OH)(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methylpropane-1,2-diol is characterized by the presence of hydroxyl (-OH) and

C-O stretching vibrations, as well as C-H stretching and bending vibrations.[1]
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Table 3: IR Absorption Bands for 2-Methylpropane-1,2-diol

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

2970-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (CH₃)

1380-1365 Medium C-H bend (gem-dimethyl)

1200-1000 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass

spectrum of 2-Methylpropane-1,2-diol would show the molecular ion peak and several

characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Methylpropane-1,2-diol

m/z Possible Fragment Ion Structure of Fragment

90 [C₄H₁₀O₂]⁺ Molecular Ion

75 [M - CH₃]⁺ [C₃H₇O₂]⁺

59 [M - CH₂OH]⁺ [C₃H₇O]⁺

43 [C₃H₇]⁺ Isopropyl cation

31 [CH₂OH]⁺ Hydroxymethyl cation

Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic

analysis of 2-Methylpropane-1,2-diol.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Methylpropane-1,2-diol in a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse

experiment. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10

ppm).

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans may be required due to the lower natural abundance of

¹³C.

Data Processing: Process the acquired data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

IR Spectroscopy
Sample Preparation: For a liquid sample like 2-Methylpropane-1,2-diol, a thin film can be

prepared by placing a drop of the sample between two KBr or NaCl plates.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Ionize the sample using electron ionization (EI) or a softer ionization technique if

the molecular ion is not observed with EI.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the

major fragment ions. Propose a fragmentation pathway consistent with the observed
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spectrum.

Visualizations
Logical Relationship of Spectroscopic Techniques

2-Methylpropane-1,2-diol

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Carbon-Hydrogen
Framework

Provides

Functional Groups
(-OH, C-O)

Identifies

Molecular Weight &
Fragmentation

Determines

Sample Preparation

Data Acquisition

Data Analysis

Dissolve in
Deuterated Solvent

Acquire 1H & 13C Spectra

Prepare Thin Film
(KBr/NaCl plates)

Record IR Spectrum

Dilute for
GC-MS/Infusion

Obtain Mass Spectrum

Assign Chemical Shifts
& Multiplicities

Identify Functional
Group Absorptions

Determine M+ & 
Fragmentation Pattern

Structural Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₄H₁₀O₂]⁺˙
m/z = 90

(Molecular Ion)

[C₃H₇O₂]⁺
m/z = 75

- •CH₃

[C₃H₇O]⁺
m/z = 59

- •CH₂OH

[CH₂OH]⁺
m/z = 31

- •C(CH₃)₂OH

[C₃H₇]⁺
m/z = 43

- H₂O

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2-Propanediol, 2-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylpropane-1,2-diol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142230#spectroscopic-analysis-of-2-methylpropane-
1-2-diol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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